molecular formula C14H9ClFN B120425 5-Chloro-1-(4-fluorophenyl)-1H-indole CAS No. 138900-22-8

5-Chloro-1-(4-fluorophenyl)-1H-indole

Cat. No.: B120425
CAS No.: 138900-22-8
M. Wt: 245.68 g/mol
InChI Key: JYEKQDWSLSXYTJ-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-fluorophenyl)-1H-indole is a chemical compound with the molecular formula C14H9ClFN It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Mechanism of Action

Target of Action

It’s structurally similar to sertindole , an atypical antipsychotic used in the treatment of schizophrenia . Therefore, it’s possible that 5-Chloro-1-(4-fluorophenyl)-1H-indole may also interact with similar targets, such as dopamine, serotonin, and adrenergic receptors.

Mode of Action

Based on its structural similarity to sertindole , it might interact with its targets in a similar manner. Sertindole acts by blocking dopamine, serotonin, and adrenergic receptors, thereby altering the balance of neurotransmitters in the brain .

Biochemical Pathways

Given its potential similarity to sertindole , it may affect pathways related to dopamine, serotonin, and adrenergic signaling. These pathways play crucial roles in mood regulation, cognition, and the body’s response to stress.

Result of Action

If it acts similarly to sertindole , it may help to alleviate symptoms of schizophrenia by restoring the balance of neurotransmitters in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-fluorophenyl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloroindole and 4-fluorobenzene.

    Reaction: The key step involves the N-arylation of 5-chloroindole with 4-fluorobenzene using a copper catalyst. This reaction is typically carried out in the presence of a base such as potassium carbonate and a ligand like 1,10-phenanthroline.

    Conditions: The reaction is performed under an inert atmosphere, usually nitrogen, at elevated temperatures (around 120-150°C) for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling Up: Using larger quantities of starting materials and reagents.

    Optimization: Optimizing reaction conditions to improve yield and purity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-fluorophenyl)-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation: The indole ring can be oxidized to form different derivatives.

    Reduction: The compound can undergo reduction reactions to modify the indole ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include various substituted indoles, oxidized derivatives, and reduced forms of the original compound.

Scientific Research Applications

5-Chloro-1-(4-fluorophenyl)-1H-indole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-(4-fluorophenyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to act as a precursor for various pharmaceuticals and materials highlights its versatility and importance in research and industry.

Properties

IUPAC Name

5-chloro-1-(4-fluorophenyl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN/c15-11-1-6-14-10(9-11)7-8-17(14)13-4-2-12(16)3-5-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEKQDWSLSXYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC3=C2C=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437047
Record name 5-Chloro-1-(4-fluorophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138900-22-8
Record name 5-Chloro-1-(4-fluorophenyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138900-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-(4-fluorophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole, 5-chloro-1-(4-fluorophenyl)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1-(4-flourophenyl)-3-acetoxy-5-chloroindole (100.0 g, 0.33 mol) was dissolved in 1000 mL EtOH. During the next hour sodium borohydride pellets (18.7 g, 1.5 eq.) were added batchwise at reflux. The reaction mixture was stirred over night at reflux and cooled to room temperature. Concentrated HCl (appr. 50 mL until pH 1) was added and the reaction mixture was stirred at room temperature for 1 hour. 200 mL demineralized water was added, and the resulting suspension was filtrated. The filter cake was washed with further 50 mL water and 10 mL EtOH. The product was dried over night in vacuum at 50° C.
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50 mL
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